ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl, propyl, and ethyl carboxylate groups. This compound has been cataloged by suppliers such as CymitQuimica, though it is currently marked as discontinued across all available quantities (1g to 500mg) .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-6-oxo-1-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-7-18-14-12(13(17-18)9-5-6-9)10(8-11(19)16-14)15(20)21-4-2/h8-9H,3-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMRGGXAOIQADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=CC(=O)N2)C(=O)OCC)C(=N1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class and features a bicyclic structure with a pyrazole ring fused to a pyridine ring. Its molecular formula is C₁₉H₁₉N₃O₄, and it has a molecular weight of 353.37 g/mol. The presence of functional groups such as an ethyl ester and a cyclopropyl substituent contributes to its chemical reactivity and biological properties.
Anticancer Potential
Research indicates that compounds similar to this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis. FGFRs are implicated in various cancers, making this compound a candidate for therapeutic applications in oncology.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | FGFR Inhibition | Cancer cells | |
| Pyrazolo[3,4-b]pyridine derivatives | Antitumor | Various kinases | |
| Other related compounds | Antiviral | Various viral targets |
The mechanism through which this compound exerts its biological effects involves modulation of enzyme activity and receptor interactions. Studies have shown that the compound can influence receptor activity significantly, which is crucial for its potential therapeutic efficacy.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and spatial arrangement of atoms within the compound.
Case Studies
A study evaluating the anticancer activity of pyrazolo[3,4-b]pyridine derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines. Although specific data on this compound was not detailed in this study, the overall trend indicates strong potential for compounds within this class to serve as effective anticancer agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds in this class, including ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, exhibit promising biological activities:
- Enzyme Inhibition : It has been shown to inhibit various enzymes and receptors, particularly fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. This suggests potential applications in cancer therapy and other therapeutic areas such as metabolic disorders and inflammation management .
- Anticancer Properties : Similar compounds have demonstrated anti-proliferative effects against several cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). These studies highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .
Anticancer Activity
A study evaluated the anti-proliferative activity of structurally related compounds against various cancer cell lines. The results indicated that certain derivatives effectively blocked proliferation and induced apoptosis in K562 cells. The study emphasized the importance of specific substituents on the pyrazole ring in modulating biological activity .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C₁₁H₁₃N₃O₃ | Different alkyl chain configuration |
| 3-Cyclopropyl-6-methylpyrazolo[3,4-b]pyridine | C₁₈H₁₆FN₃O₂ | Fluorophenyl substitution |
| 2-Pyridone derivatives | Various | Different heterocyclic structures |
These comparisons underscore the diversity within this chemical class and highlight the potential for developing novel therapeutic agents based on structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives, which are frequently explored for their bioactivity. Below is a detailed comparison with two analogs, highlighting structural and functional differences:
Ethyl 3-Cyclopropyl-1-(4-Methoxyphenyl)-6-Oxo-6,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
- Structure : Replaces the propyl group at position 1 with a 4-methoxyphenyl substituent.
- Key Data: CAS No.: 1245807-76-4 Purity: 97% (Crysdot LLC, 2022)
- Higher molecular weight (due to the phenyl group) may reduce solubility compared to the propyl-substituted analog.
Ethyl 1,3-Dimethyl-6-Oxo-6,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
- Structure : Substitutes cyclopropyl and propyl groups with methyl groups at positions 1 and 3.
- Key Data :
- Simplified structure may lower synthetic complexity, enhancing scalability compared to the cyclopropyl-propyl variant.
Table 1: Structural and Functional Comparison
Q & A
Q. How can the solubility and stability of this compound be characterized for in vitro studies?
- Methodological Answer : Solubility profiling should use a tiered approach: (i) Preliminary screening in solvents (e.g., DMSO, ethanol, aqueous buffers) via dynamic light scattering. (ii) Stability assessment under varying pH (2–12) and temperatures (4–37°C) using HPLC-UV to monitor degradation products . (iii) Solid-state stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR to verify cyclopropane ring integrity and ester group positioning (e.g., cyclopropyl protons appear as distinct multiplets at δ 1.2–2.0 ppm) .
- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally similar pyrazolo-pyridine derivatives .
- Elemental analysis : Validate empirical formulas (e.g., deviation <0.3% for C, H, N) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution at the pyrazole and pyridine rings, identifying reactive sites for functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis based on binding affinity predictions .
- Reaction path search : Apply ICReDD’s computational-experimental feedback loop to predict feasible reaction pathways and intermediates .
Q. How should researchers address contradictions in observed vs. predicted reaction yields?
- Methodological Answer :
- Root-cause analysis : Compare experimental parameters (e.g., purity of starting materials, moisture levels) with computational assumptions (e.g., ideal gas behavior in DFT models) .
- Sensitivity testing : Vary one parameter at a time (e.g., stirring rate, inert gas purity) to isolate factors causing yield discrepancies .
- Advanced analytics : Use LC-MS to detect trace byproducts or side reactions not accounted for in simulations .
Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Flow chemistry : Minimize racemization by reducing residence time at high temperatures.
- Membrane separation : Leverage molecular weight cut-off (MWCO) membranes to purify intermediates, as applied in analogous pyrazolo-pyridine systems .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time quality control .
Q. How can researchers optimize catalytic systems for stereoselective modifications of the cyclopropane moiety?
- Methodological Answer :
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclopropanation reactions.
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to determine rate constants and transition states .
- Solvent engineering : Explore ionic liquids or supercritical CO to enhance enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
